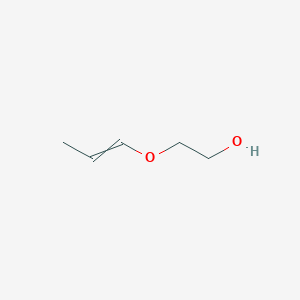![molecular formula C19H22ClN3OS B12564615 N-(2-Chloroethyl)-N'-[4-(10H-phenothiazin-10-yl)butyl]urea CAS No. 176657-46-8](/img/structure/B12564615.png)
N-(2-Chloroethyl)-N'-[4-(10H-phenothiazin-10-yl)butyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Chloroethyl)-N’-[4-(10H-phenothiazin-10-yl)butyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. It is characterized by the presence of a phenothiazine moiety, which is known for its diverse pharmacological activities. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-N’-[4-(10H-phenothiazin-10-yl)butyl]urea typically involves the reaction of 2-chloroethylamine with a phenothiazine derivative, followed by the introduction of a urea moiety. The reaction conditions may include:
Solvent: Common solvents such as dichloromethane or ethanol.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Moderate temperatures ranging from 25°C to 80°C.
Time: Reaction times can vary from a few hours to overnight.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Chloroethyl)-N’-[4-(10H-phenothiazin-10-yl)butyl]urea can undergo various chemical reactions, including:
Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenothiazine to its corresponding amine.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while nucleophilic substitution can lead to various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of N-(2-Chloroethyl)-N’-[4-(10H-phenothiazin-10-yl)butyl]urea involves its interaction with specific molecular targets. The phenothiazine moiety is known to interact with various enzymes and receptors, potentially leading to:
Inhibition of enzyme activity: Blocking the function of key enzymes involved in disease pathways.
Receptor modulation: Altering the activity of receptors to produce therapeutic effects.
DNA interaction: The chloroethyl group may form covalent bonds with DNA, leading to cytotoxic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorpromazine: A phenothiazine derivative with antipsychotic properties.
Thiourea derivatives: Compounds with similar urea moieties but different substituents.
Uniqueness
N-(2-Chloroethyl)-N’-[4-(10H-phenothiazin-10-yl)butyl]urea is unique due to its specific combination of a chloroethyl group and a phenothiazine moiety, which may confer distinct biological and chemical properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
176657-46-8 |
|---|---|
Molekularformel |
C19H22ClN3OS |
Molekulargewicht |
375.9 g/mol |
IUPAC-Name |
1-(2-chloroethyl)-3-(4-phenothiazin-10-ylbutyl)urea |
InChI |
InChI=1S/C19H22ClN3OS/c20-11-13-22-19(24)21-12-5-6-14-23-15-7-1-3-9-17(15)25-18-10-4-2-8-16(18)23/h1-4,7-10H,5-6,11-14H2,(H2,21,22,24) |
InChI-Schlüssel |
VTKYGFAOBRRAJL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCCCNC(=O)NCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



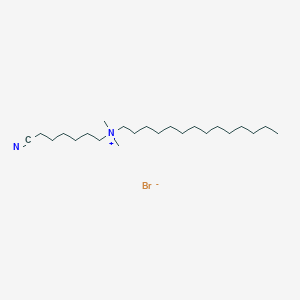
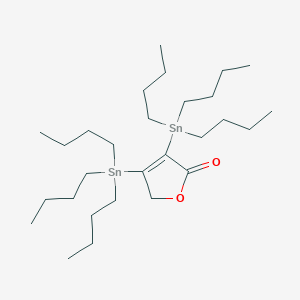
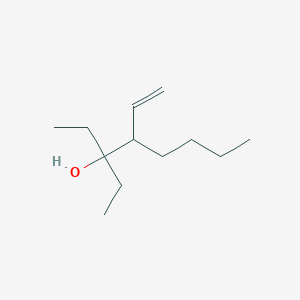



![N-[2-(4-Imidazolyl)ethyl]naphthalene-2-sulfonamide](/img/structure/B12564577.png)
![N-Benzyl-N-[4-[2-butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]amine](/img/structure/B12564589.png)
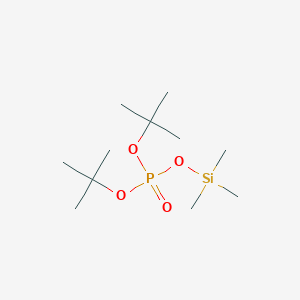
![3-Methyl-1,2-di(propan-2-yl)-7-oxabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B12564594.png)
![[(1R,3R)-3-Cyclohexyl-2-oxocyclopentyl]acetaldehyde](/img/structure/B12564598.png)
![[3-(2-tert-Butoxy-2-oxoethyl)-2-oxoimidazolidin-1-yl]acetate](/img/structure/B12564607.png)
